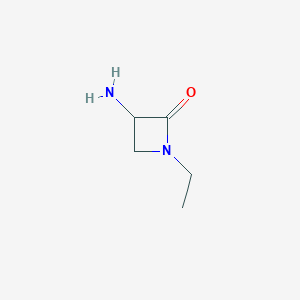
3-アミノ-1-エチルアゼチジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-ethylazetidin-2-one is a heterocyclic organic compound featuring a four-membered azetidine ring with an amino group at the third position and an ethyl group at the first position
科学的研究の応用
3-Amino-1-ethylazetidin-2-one has diverse applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of 3-Amino-1-ethylazetidin-2-one may utilize scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper triflate . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale synthesis.
化学反応の分析
Types of Reactions: 3-Amino-1-ethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of azetidine oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted azetidines.
作用機序
The mechanism of action of 3-Amino-1-ethylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with receptors, modulating their signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Azetidine: A simpler analog without the amino and ethyl substituents.
3-Aminoazetidine: Lacks the ethyl group at the first position.
1-Ethylazetidine: Lacks the amino group at the third position.
Uniqueness: 3-Amino-1-ethylazetidin-2-one is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry.
特性
IUPAC Name |
3-amino-1-ethylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-2-7-3-4(6)5(7)8/h4H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMLETHNIVPEBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2379050.png)
![N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2379052.png)
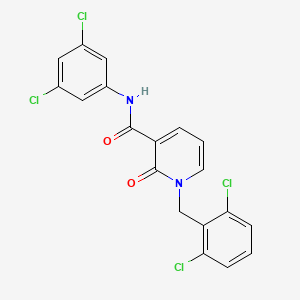
![16-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2379055.png)
![2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane](/img/structure/B2379059.png)

![N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2379061.png)
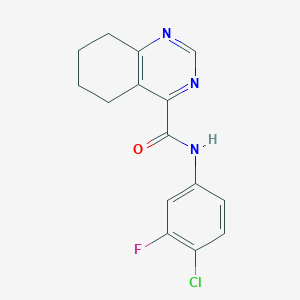
![N-(2-methoxyphenyl)-5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379065.png)
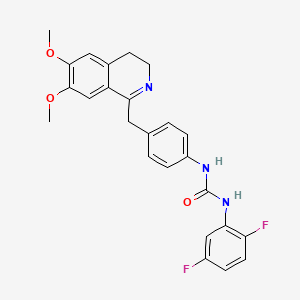

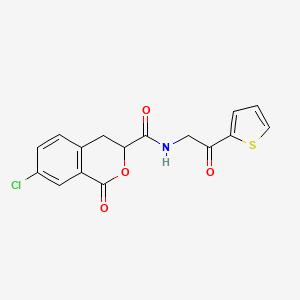
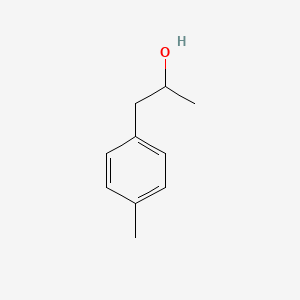
![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)
